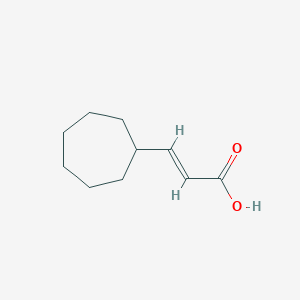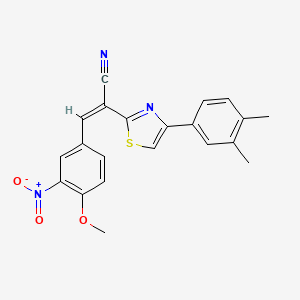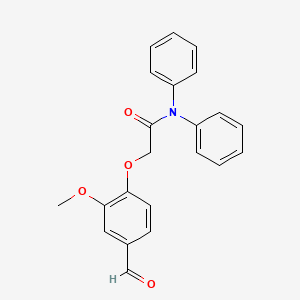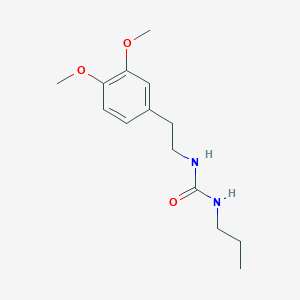
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) and a propyl group (a three-carbon chain) attached to a phenyl ring with two methoxy groups (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the various attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The presence of the urea group, the propyl group, and the phenyl ring with methoxy groups could all influence its reactivity .Scientific Research Applications
Synthesis of Biological Active Compounds
Compounds similar to 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea have been synthesized for potential biological activities. For instance, the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, which is a precursor in the synthesis of new thio-analogues with expected activity against HBV, demonstrates the interest in dimethoxyphenyl compounds for therapeutic applications (M. T. Aal, 2002).
Photopolymerization Studies
Research on the photopolymerization and photo-copolymerization of unsymmetrically substituted diolefin compounds, which may include structures similar to the target compound, highlights the potential of these chemicals in developing new materials with specific optical or electronic properties (M. Hasegawa et al., 1989).
Antioxidant Capacity Enhancement
Studies on enzymatic modifications, such as the laccase-mediated oxidation of 2,6-dimethoxyphenol, to produce compounds with enhanced antioxidant capacity, suggest a potential application in improving the effectiveness of phenolic antioxidants. This could be relevant for compounds with dimethoxyphenyl groups in terms of exploring their antioxidant properties and applications in food science or medicine (O. E. Adelakun et al., 2012).
Development of Electroluminescent Materials
The synthesis and characterization of compounds for their potential use in electroluminescent materials, as seen in studies involving ethylene dioxythiophene derivatives, may also extend to compounds like 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea. This suggests a possible application in the development of new organic electronic materials (K. Ono et al., 2008).
Mechanism of Action
- Role : By binding to these receptors, bevantolol inhibits the normal epinephrine-mediated sympathetic actions, such as increased heart rate. This leads to a decrease in preload and blood pressure .
- By antagonizing beta-1 receptors, bevantolol reduces the sympathetic response, resulting in decreased heart rate and blood pressure .
- Cellular Effects : Reduced heart rate and decreased blood pressure due to antagonism of sympathetic responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSWFASPACZGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
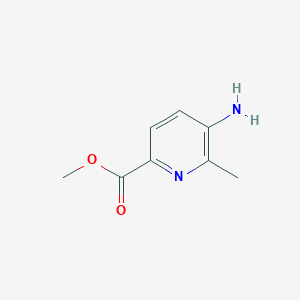
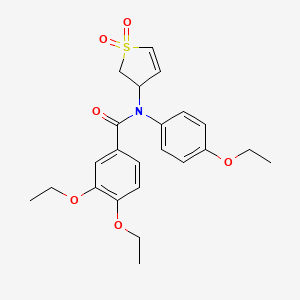
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)
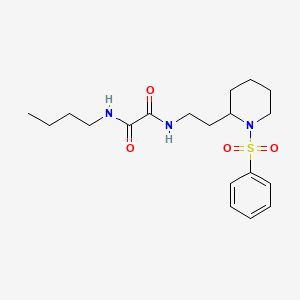
![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)
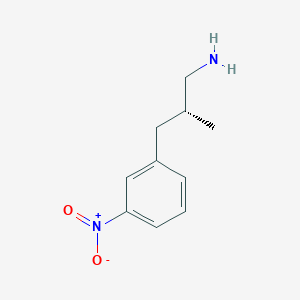
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)
![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)
